![molecular formula C9H13NOS B1286317 2-Amino-2-[4-(methylthio)phenyl]ethanol CAS No. 910443-19-5](/img/structure/B1286317.png)
2-Amino-2-[4-(methylthio)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[4-(methylthio)phenyl]ethanol, also known as 2-methylamino-2-(4-methylthiophenyl)ethanol, is an organic compound with a unique chemical structure. It is a white, crystalline solid with a molecular weight of 229.3 g/mol. This compound has been studied extensively due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
“2-Amino-2-[4-(methylthio)phenyl]ethanol” has shown promise in the field of anticancer drug discovery . The compound’s structure is similar to that of 2-aminothiazole-based compounds, which are known for their anticancer properties . These compounds have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound’s ability to inhibit tubulin polymerization, similar to other 2-aminothiazole derivatives, suggests its potential as a therapeutic agent in cancer treatment .
Antioxidant Properties
The sulfur- and nitrogen-containing heterocyclic structure of “2-Amino-2-[4-(methylthio)phenyl]ethanol” is characteristic of compounds with antioxidant capabilities . This structural feature allows it to act as a scavenger of free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells . By neutralizing these free radicals, the compound could be used to protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging.
Antimicrobial Effects
Research has indicated that compounds with a 2-aminothiazole scaffold, which is structurally related to “2-Amino-2-[4-(methylthio)phenyl]ethanol”, possess significant antimicrobial properties . These compounds can be effective against a range of microbial pathogens, including bacteria and fungi. The potential applications of this compound in developing new antimicrobial agents are vast, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory Potential
The anti-inflammatory activity of “2-Amino-2-[4-(methylthio)phenyl]ethanol” is another area of interest. Similar compounds have been shown to modulate inflammatory pathways, which could make them valuable in the treatment of chronic inflammatory diseases . By inhibiting the production of pro-inflammatory cytokines or blocking specific enzymes involved in the inflammatory process, these compounds could provide relief from inflammation-related symptoms.
Drug Development and Synthesis
“2-Amino-2-[4-(methylthio)phenyl]ethanol” can serve as a building block in the synthesis of more complex molecules for drug development. Its structure allows for various substitutions and modifications, enabling the creation of a diverse array of pharmacologically active molecules. The compound’s versatility in synthetic chemistry makes it a valuable asset in the design and development of new therapeutic drugs .
Eigenschaften
IUPAC Name |
2-amino-2-(4-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQHIHFZXIWAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288939 |
Source


|
| Record name | β-Amino-4-(methylthio)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[4-(methylthio)phenyl]ethanol | |
CAS RN |
910443-19-5 |
Source


|
| Record name | β-Amino-4-(methylthio)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-4-(methylthio)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

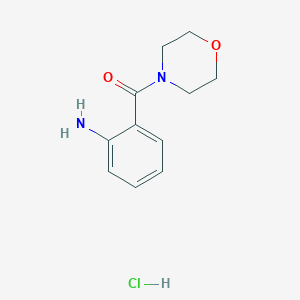
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

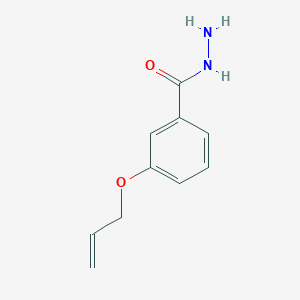
![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)
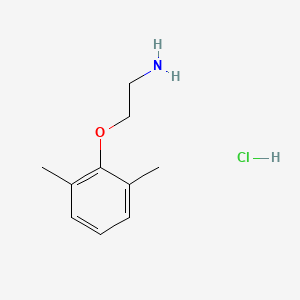
![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
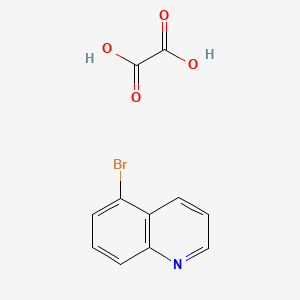
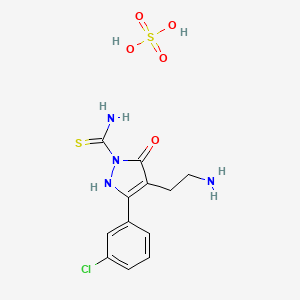
![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)